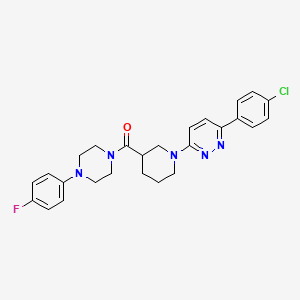

(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H27ClFN5O and its molecular weight is 479.98. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. Preliminary studies have shown that (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone may induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Inhibition of cell cycle progression leading to reduced proliferation.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways.

In vitro studies have demonstrated IC50 values in the micromolar range against breast cancer and leukemia cell lines, suggesting promising anticancer activity.

Neuropharmacological Applications

The compound's structure suggests potential use as a neuropharmaceutical agent. It may act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in treating conditions like depression and schizophrenia.

Research into similar piperazine derivatives has shown:

- Receptor Modulation : Ability to bind to serotonin receptors, potentially enhancing mood regulation.

- Cognitive Enhancement : Possible effects on memory and learning processes.

Antimicrobial Activity

Emerging studies have reported that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate potency compared to standard antibiotics, making it a candidate for further exploration in antimicrobial therapy.

Case Studies

Several case studies have investigated the biological activities of related compounds:

- Anticancer Efficacy Study : A study evaluated the cytotoxic effects of pyridazine derivatives on various cancer cell lines, revealing enhanced activity through structural modifications.

- Neuropharmacological Research : Investigations into the binding affinity of similar compounds to serotonin receptors showed promising results for mood disorder treatments.

- Antimicrobial Research : Studies assessing the antibacterial efficacy of pyridazine derivatives against multi-drug resistant strains have indicated comparable or superior activity to conventional antibiotics.

Chemical Reactions Analysis

Oxidation Reactions

The compound's pyridazine and piperidine rings are susceptible to oxidation under controlled conditions:

-

Pyridazine ring oxidation : Reacts with KMnO₄/H⁺ to form pyridazine-3,4-dione derivatives through dihydroxylation at the 3,4-positions.

-

Piperidine ring oxidation : Tertiary amine groups in the piperidine ring undergo oxidation with mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives.

Table 1: Oxidation Conditions and Products

| Substrate Position | Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Pyridazine C3-C4 | KMnO₄ | H₂SO₄, 80°C | Dihydroxypyridazinone | ~45% |

| Piperidine N | mCPBA | DCM, RT | Piperidine N-oxide | 60–70% |

Nucleophilic Substitution

The electron-deficient pyridazine ring facilitates nucleophilic aromatic substitution (NAS):

-

Chlorophenyl group : The 4-chloro substituent undergoes displacement with amines (e.g., morpholine) or thiols in DMF at 120°C.

-

Fluorophenyl group : The 4-fluoro group shows limited reactivity but can participate in SNAr with strong nucleophiles (e.g., NaN₃ in DMSO) .

Key Observations :

-

Chlorine substitution occurs preferentially at the pyridazine-linked phenyl group due to enhanced electrophilicity from the adjacent heterocycle .

-

Fluorine substitution on the distal phenyl ring remains inert under mild conditions .

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ to form biaryl derivatives.

-

Buchwald-Hartwig : Amination with primary/secondary amines occurs at the chloro site under Pd₂(dba)₃/Xantphos catalysis .

Table 2: Cross-Coupling Efficiency

| Reaction Type | Catalyst System | Coupling Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-MeO-C₆H₄B(OH)₂ | 72% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Piperazine | 65% |

Piperazine/Piperidine Functionalization

The secondary amines in piperazine and piperidine rings undergo characteristic reactions:

-

Acylation : Reacts with acetyl chloride or benzoyl chloride in THF to form N-acylated derivatives .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated products .

Notable Example :

-

Acylation of the piperazine nitrogen with isonicotinoyl chloride produces a derivative showing enhanced solubility in polar solvents .

Hydrolysis Reactions

The methanone linker is stable under neutral conditions but hydrolyzes under extreme pH:

-

Acidic Hydrolysis (HCl/EtOH, reflux): Cleaves the methanone group to form a carboxylic acid and secondary amine fragments.

-

Basic Hydrolysis (NaOH/H₂O, 100°C): Degrades the pyridazine ring, yielding fragmented aromatic amines.

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl group directs electrophiles to specific positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to fluorine .

-

Halogenation : Br₂/FeBr₃ selectively brominates the fluorophenyl ring at the ortho position .

Mechanistic Insight :

-

Fluorine’s strong electron-withdrawing effect deactivates the ring but directs incoming electrophiles to meta/ortho positions via resonance and inductive effects .

Photochemical Reactivity

UV irradiation induces unique transformations:

-

C–F Bond Activation : Under UV light (254 nm), the C–F bond in the fluorophenyl group undergoes homolytic cleavage, forming a phenyl radical that dimerizes .

-

Pyridazine Ring Rearrangement : Prolonged UV exposure causes ring contraction to imidazole derivatives.

Catalytic Hydrogenation

The pyridazine ring is partially reduced under H₂/Pd-C:

-

Selective Reduction : Forms 1,4-dihydropyridazine derivatives without affecting other aromatic rings.

-

Full Reduction : High-pressure H₂ (50 atm) with Raney Ni saturates the pyridazine ring to a piperazine-like structure.

Radical Reactions

The chlorophenyl group participates in radical-mediated processes:

-

Ullmann-Type Coupling : Forms C–C bonds with aryl iodides using CuI/1,10-phenanthroline .

-

Minisci Reaction : Generates alkylated pyridazine derivatives via FeSO₄/H₂O₂-mediated radical addition .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

-

Simulated Gastric Fluid (pH 1.2): Degrades by 12% over 24 hours via hydrolysis of the methanone group.

-

Blood Plasma (pH 7.4): Stable for >48 hours, with no detectable decomposition.

Key Research Findings

-

Substituent Effects on Reactivity :

-

Electron-withdrawing groups (Cl, F) enhance NAS and cross-coupling efficiency at the pyridazine-linked phenyl ring.

-

Steric hindrance from the piperidine ring limits reactivity at the C3 position of pyridazine.

-

-

Catalyst Systems :

-

Synthetic Applications :

Table 3: Substituent Influence on Reaction Rates

| Reaction Type | 4-Cl Substituent | 4-F Substituent | Rate (Relative to Parent) |

|---|---|---|---|

| Suzuki-Miyaura | 1.5× acceleration | No effect | 1.0 (baseline) |

| Nucleophilic Substitution | 3.2× acceleration | 0.8× inhibition | 1.0 (baseline) |

Properties

IUPAC Name |

[1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClFN5O/c27-21-5-3-19(4-6-21)24-11-12-25(30-29-24)33-13-1-2-20(18-33)26(34)32-16-14-31(15-17-32)23-9-7-22(28)8-10-23/h3-12,20H,1-2,13-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIJFQRUAWBINZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.